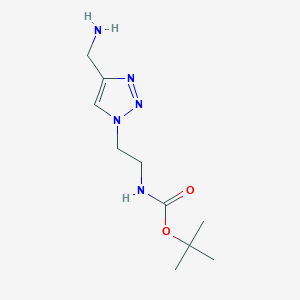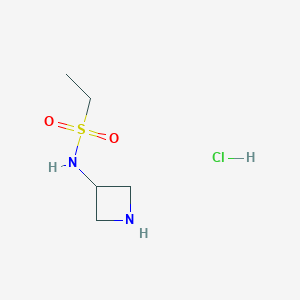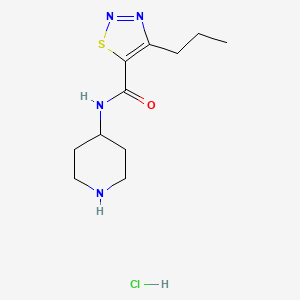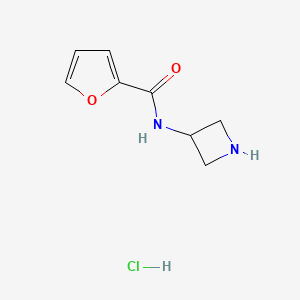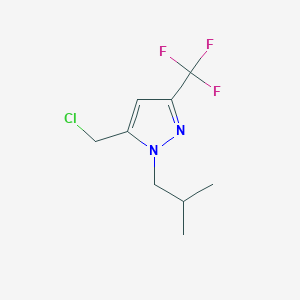
1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine
Vue d'ensemble
Description
1-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine, commonly referred to as EPPMA, is an organic compound of the pyrazole family. It has been used in a variety of scientific research applications, including as a pharmaceutical, agrochemical, and biocatalytic agent.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on pyrazole derivatives often involves their synthesis and structural characterization, laying the foundation for understanding their potential applications. For instance, studies have detailed the synthesis of novel pyrazole derivatives, exploring their crystal structures through techniques like X-ray diffraction, NMR, and IR spectroscopy. These efforts are crucial for identifying compounds with promising biological or chemical properties (Zheng et al., 2010; Dmitriev et al., 2014).
Biological Evaluation
- Pyrazole derivatives have been evaluated for their potential in treating various diseases, including cancer. Some compounds show promising activity against cancer cells, highlighting the therapeutic potential of pyrazole derivatives in oncology (Hafez et al., 2016). Additionally, their use as multitarget directed ligands for Alzheimer's disease, with properties inhibiting enzymes like acetylcholinesterase and monoamine oxidase, showcases their versatility in drug design (Kumar et al., 2013).
Antimicrobial and Anticancer Agents
- The development of novel pyrazole derivatives with antimicrobial and anticancer properties is a significant area of research. These compounds are characterized and tested for their efficacy, often showing higher activity than reference drugs in certain cases. This underlines the potential of pyrazole derivatives as a source of new therapeutic agents (Hafez et al., 2016).
Chemical Sensors and Fluorescent Compounds
- Pyrazole derivatives have been explored for their applications beyond medicinal chemistry, including their use in developing chemical sensors and fluorescent compounds. These studies focus on the optical properties of pyrazole derivatives, investigating their potential in sensing applications and material science (Zheng et al., 2011).
Propriétés
IUPAC Name |
1-(1-ethyl-3-phenylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-16-10-12(9-14-2)13(15-16)11-7-5-4-6-8-11/h4-8,10,14H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSYBQEFJZOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



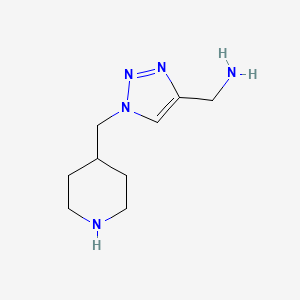


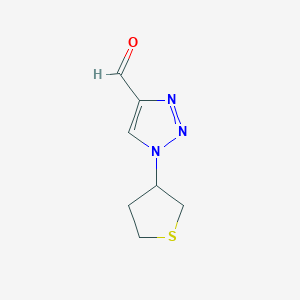
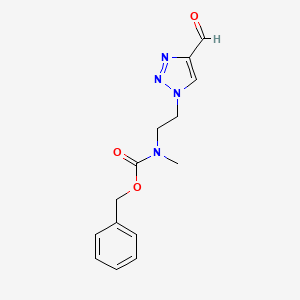

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)


